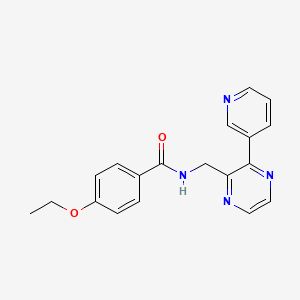

4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is a benzamide derivative with potential applications in medicinal chemistry. Benzamide derivatives are known for their diverse pharmacological activities, including anticancer properties as demonstrated by the synthesized N-(Pyridin-3-yl)benzamide derivatives that showed moderate to good activity against various human cancer cell lines .

Synthesis Analysis

While the specific synthesis of 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is not detailed in the provided papers, similar benzamide compounds have been synthesized using various methods. For instance, a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides were synthesized and confirmed by NMR and mass spectral data . Another related compound, 2-hydroxy-N-(pyridin-4-yl)benzamide, was synthesized from salicylic acid and 4-aminopyridine under the catalysis of triethylamine, suggesting that similar catalytic methods could potentially be applied to the synthesis of 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques. For example, the characterization of TKS159, a related benzamide, was performed using X-ray powder diffractometry, infrared spectroscopy, and 13C-NMR spectroscopy . These techniques could be employed to analyze the molecular structure of 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide, providing insights into its crystalline forms and stability.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. The research on TKS159 revealed that it exhibited a phase transition and fusion upon heating, as indicated by thermal analysis . Similar thermal behavior could be expected for 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide, which could be studied to understand its stability and reactivity under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be deduced from their synthesis and molecular structure. For instance, the synthesis of N-3-substituted benzopyrano[2,3-d]pyrimidine-4(5H)-imines and formamidine derivatives from methyl N-(3-cyano-8-methoxy-4H- -benzopyran-2-yl)methanimidate demonstrated good yields and purity, which are important physical properties for pharmaceutical applications . The polymorphism of TKS159, as well as its thermal properties, provided additional information on the physical characteristics of such compounds . These analyses could be applied to 4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide to determine its suitability for further development in drug discovery.

Scientific Research Applications

Synthesis of Novel Compounds

A significant application of "4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide" is in the synthesis of novel compounds. For example, research has demonstrated the synthesis of new benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable activity against avian influenza virus (H5N1). These compounds were synthesized through reactions involving benzoyl isothiocyanate, malononitrile, and hydrazine, leading to the formation of compounds with significant antiviral activities (Hebishy et al., 2020). Another study focused on the synthesis of thiophenylhydrazonoacetates in heterocyclic synthesis, further illustrating the compound's role in generating new molecular structures with potential biological activities (Mohareb et al., 2004).

Anticancer Activity

The synthesis and evaluation of N-(Pyridin-3-yl)benzamide derivatives have shown promise in anticancer research. A series of these compounds were synthesized and tested for their anticancer activity against various human cancer cell lines, demonstrating moderate to good activity compared to standard drugs. These findings highlight the potential of derivatives of "4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide" in developing new anticancer agents (Mohan et al., 2021).

Molecular Docking and In Vitro Screening

Research involving the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives based on "4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide" has been conducted. These studies aim to explore the binding energies of the compounds on target proteins, providing insights into their potential biological activities and mechanisms of action (Flefel et al., 2018).

properties

IUPAC Name |

4-ethoxy-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-2-25-16-7-5-14(6-8-16)19(24)23-13-17-18(22-11-10-21-17)15-4-3-9-20-12-15/h3-12H,2,13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOCJFRPUCYRGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)

methanone](/img/structure/B2503964.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)

![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2503971.png)

![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)